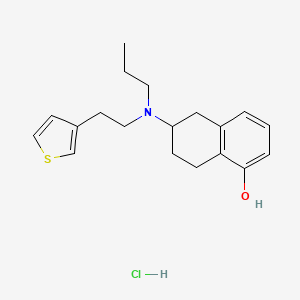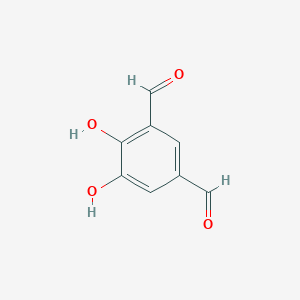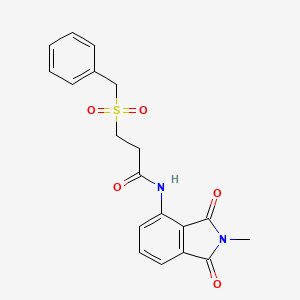![molecular formula C12H6F3N3O3S B2565990 5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole CAS No. 339008-08-1](/img/structure/B2565990.png)
5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole” is a chemical compound with the molecular formula C12H6F3N3O3S . It has a molecular weight of 329.25 .
Synthesis Analysis
The synthesis of this compound may involve an intramolecular S N Ar reaction, with attack by the oxazepine alkoxide anion at the imidazole ring junction carbon 9a and subsequent alkylation of the released 2-nitroimidazooxazine 7-alkoxide .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring fused with a thiazole ring, which is substituted with a nitro group at the 5-position and a [3-(trifluoromethyl)phenoxy] group at the 6-position .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
The structural modification and synthesis of imidazo[2,1-b][1,3]thiazole derivatives have been a significant area of study due to their potential applications in various fields of research. Studies have shown the nitrosation and bromination reactions of 6-(2'-furyl)imidazo[2,1-b]thiazole and its derivatives, indicating the versatility of these compounds for further chemical transformations. The structural elucidation of these products was achieved through spectroscopic methods such as UV, IR, and PMR spectroscopy, demonstrating the compounds' potential for further application in medicinal chemistry and material science (Saldabol et al., 1972).
Antimicrobial and Antifungal Applications
Imidazo[2,1-b]thiazole derivatives have been explored for their antimicrobial and antifungal properties. A study focused on the TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives highlighted their potent antimicrobial activities against various candida strains and other pathogens. This research underscores the potential of these compounds in developing new antimicrobial agents to combat infectious diseases (Juspin et al., 2010).
Immunological Effects
The modulation of the CD2-receptor of human T trypsinized lymphocytes by several imidazo[2,1-b]thiazoles has been investigated, highlighting the immunological impact of these compounds. Such studies contribute to understanding how these derivatives can affect immune responses, potentially leading to applications in immunotherapy or as immune modulators (Harraga et al., 1994).
Potential Anticancer Applications
The exploration of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antitubercular activity has also been extended to assess their cytotoxicity against cancer cell lines. This research direction indicates the dual-use potential of these compounds, not only as antimicrobial agents but also in the search for new anticancer therapies. The findings suggest that specific derivatives exhibit promising inhibitory activity against Mycobacterium tuberculosis and have non-cytotoxic concentrations against mammalian cell lines, which could be further explored for cancer treatment (Patel et al., 2017).
Antitubercular Activity
Another significant area of application is the development of imidazo[2,1-b]thiazole derivatives as antitubercular agents. Research has identified compounds within this class that show high inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, contributing to the ongoing search for effective treatments against tuberculosis. This work highlights the potential of these compounds in addressing global health challenges related to tuberculosis (Andreani et al., 2001).
Propiedades
IUPAC Name |
5-nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O3S/c13-12(14,15)7-2-1-3-8(6-7)21-9-10(18(19)20)17-4-5-22-11(17)16-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRZNWEGPDUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2565908.png)
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2565909.png)
![Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide](/img/structure/B2565910.png)
![8-((2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2565913.png)



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2565918.png)



![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)
![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)
